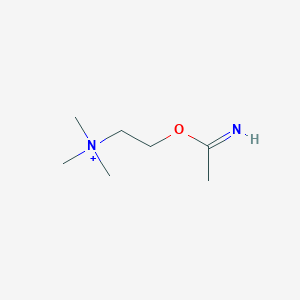
(2-Acetimidoxy)ethyltrimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Acetimidoxy)ethyltrimethylammonium is an organic compound with the chemical formula C8H16ClNO2. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Acetimidoxy)ethyltrimethylammonium typically involves the reaction of trimethylamine with an appropriate precursor. One common method is the reaction of trimethylamine with (2-acetimidoxy)ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 0-5°C to ensure the reaction proceeds smoothly.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Acetimidoxy)ethyltrimethylammonium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium hydroxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Synthetic Routes
The synthesis of (2-Acetimidoxy)ethyltrimethylammonium typically involves the reaction of trimethylamine with (2-acetimidoxy)ethyl chloride. The reaction is conducted in organic solvents like dichloromethane or ethanol at low temperatures (0-5°C) to ensure optimal yield and purity.
Industrial Production
In industrial settings, production methods are optimized for large-scale synthesis, often employing batch or continuous processes. Purification techniques such as crystallization or distillation are utilized to achieve high purity levels.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry
- Reagent in Organic Synthesis : It serves as a reagent for synthesizing quaternary ammonium salts, which are crucial in various chemical reactions.
- Ion Exchange Studies : The compound's ability to interact with ions makes it useful in studying ion exchange mechanisms.
Biology
- Cell Membrane Studies : It is employed in research focusing on cell membranes and ion channels due to its capacity to alter membrane properties.
- Antimicrobial Activity : Preliminary studies indicate that it may exhibit antimicrobial properties against various pathogens.
Industry
- Surfactants and Detergents : Its surfactant properties make it valuable in producing cleaning agents and detergents.
- Coatings and Polymers : It is also used in the formulation of coatings and polymeric materials due to its ability to modify surface properties.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition at concentrations around 256 µg/mL, suggesting its potential as an antimicrobial agent.
Case Study 2: Ion Transport Modulation
Research focused on the effect of this compound on ion channels demonstrated that it could modulate ion transport across membranes, providing insights into its possible therapeutic uses in conditions affecting ion homeostasis.
Data Tables
| Application Area | Specific Uses |
|---|---|
| Chemistry | Organic synthesis, ion exchange studies |
| Biology | Cell membrane studies, antimicrobial activity |
| Industry | Surfactants, coatings |
Mécanisme D'action
The mechanism of action of (2-Acetimidoxy)ethyltrimethylammonium involves its interaction with biological membranes and ion channels. The positively charged nitrogen atom allows it to bind to negatively charged sites on cell membranes, altering their properties and affecting ion transport. This can lead to changes in cell function and has potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Acryloyloxy)ethyltrimethylammonium chloride: This compound is similar in structure but contains an acryloyloxy group instead of an acetimidoxy group.
(2-Methacryloyloxy)ethyltrimethylammonium chloride: Similar to the above compound but with a methacryloyloxy group.
Uniqueness
(2-Acetimidoxy)ethyltrimethylammonium is unique due to its specific functional group, which imparts distinct chemical and biological properties. Its ability to interact with biological membranes and ion channels makes it particularly valuable in research and potential therapeutic applications.
Propriétés
Numéro CAS |
73264-87-6 |
|---|---|
Formule moléculaire |
C7H17N2O+ |
Poids moléculaire |
145.22 g/mol |
Nom IUPAC |
2-ethanimidoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C7H17N2O/c1-7(8)10-6-5-9(2,3)4/h8H,5-6H2,1-4H3/q+1 |
Clé InChI |
PWNPYFWUAJWRBP-UHFFFAOYSA-N |
SMILES |
CC(=N)OCC[N+](C)(C)C |
SMILES canonique |
CC(=N)OCC[N+](C)(C)C |
Synonymes |
(2-acetimidoxy)ethyltrimethylammonium (2-acetimidoxy)ethyltrimethylammonium chloride 2-AIETA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















